Cas no 312753-06-3 (Indacaterol)

Indacaterol structure
Indacaterol structure
Nombre del producto:Indacaterol
Número CAS:312753-06-3
MF:C24H28N2O3
Megavatios:392.49100
MDL:MFCD18782702
CID:311960
PubChem ID:6918554

Indacaterol Propiedades químicas y físicas

Nombre e identificación

    • 2(1H)-Quinolinone,5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-
    • Indacaterol
    • (R)-5-(2-(5,6-Diethyl-2,3-dihydro-1H-inden-2-ylamino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one
    • [3H]-Indacaterol
    • 2(1H)-Quinolinone,5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-h...
    • 5-[2-(5,6-Diethyl-2,3-dihydro-1H-inden-2-ylamino)-(1R)-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one
    • 5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one
    • QAB 149
    • HY-14299
    • 5-[(r)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1h-quinolin-2-one
    • Indacterol
    • UNII-8OR09251MQ
    • MFCD18782702
    • Onbrez
    • 753498-25-8
    • D09318
    • 5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one; QAB 149
    • EX-A6067
    • AKOS024463516
    • A900064
    • GTPL7455
    • INDACATEROL [WHO-DD]
    • BCP9000787
    • (R)-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
    • Indacaterol (USAN/INN)
    • Indacaterol [INN]
    • 312753-06-3 (free base)
    • BCP03766
    • INDACATEROL [VANDF]
    • AC-27668
    • 8-Hydroxy-5-[(R)-1-hydroxy-2-(5,6-diethylindan-2-ylamino)-ethyl]-1H-quinolin-2-one
    • 5-(2-(5,6-Diethylindan-2-ylamino)-1-hydroxyethyl)-8-hydroxy-1H-quinolin-2-one
    • 5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid
    • (R)-5-[2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one
    • Q425654
    • INDACATEROL [MART.]
    • BCP0726000140
    • AB01565805_02
    • 5-{(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}-8-hydroxyquinolin-2(1H)-one
    • 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
    • 8OR09251MQ
    • NS00005616
    • QAB-149
    • QAB149
    • s5654
    • HMS3886I14
    • 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1,2-dihydroquinolin-2-one
    • EN300-20321622
    • CCG-268560
    • SCHEMBL48098
    • BDBM50318159
    • CHEMBL1095777
    • 312753-06-3
    • INDACATEROL [MI]
    • INDACATEROL [USAN]
    • DTXSID90185198
    • CHEBI:68575
    • CS-0744
    • NCGC00386216-07
    • 5-{(1R)-2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl}-8-hydroxyquinolin-2(1H)-one
    • Benzyl hydrogen (3-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)-4-morpholinyl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonate
    • DB05039
    • Arcapta
    • AS-56318
    • Indacaterol [USAN:INN:BAN]
    • QZZUEBNBZAPZLX-QFIPXVFZSA-N
    • A855441
    • J-521526
    • BRD-K89208535-051-01-5
    • MDL: MFCD18782702
    • Renchi: InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1
    • Clave inchi: QZZUEBNBZAPZLX-QFIPXVFZSA-N
    • Sonrisas: OC1=CC=C([C@@H](O)CNC2CC(C=C(CC)C(CC)=C3)=C3C2)C4=C1NC(C=C4)=O

Atributos calculados

  • Calidad precisa: 392.21000
  • Masa isotópica única: 392.209993
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 6
  • Complejidad: 589
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 81.6

Propiedades experimentales

  • Denso: 1.27
  • Punto de ebullición: 660.3°C at 760 mmHg
  • Punto de inflamación: 353.1°C
  • índice de refracción: 1.659
  • PSA: 85.35000
  • Logp: 3.53980

Indacaterol Información de Seguridad

  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Indacaterol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2320-25 mg
Indacaterol
312753-06-3 99.49%
25mg
¥698.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027937-250mg
Indacaterol,99%
312753-06-3 99%
250mg
¥2706 2024-05-24
MedChemExpress
HY-14299-10mM*1mLinDMSO
Indacaterol
312753-06-3 99.98%
10mM*1mLinDMSO
¥1945 2022-05-18
TRC
I499745-50mg
Indacaterol
312753-06-3
50mg
$ 127.00 2023-09-07
DC Chemicals
DC8914-1 g
Indacaterol
312753-06-3 >98%
1g
$300.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11858-5mg
Indacaterol
312753-06-3 98%
5mg
¥1328.00 2023-09-09
MedChemExpress
HY-14299-500mg
Indacaterol
312753-06-3 99.98%
500mg
¥3300 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-YE700-50mg
Indacaterol
312753-06-3 ≥99%
50mg
¥857.0 2022-06-10
MedChemExpress
HY-14299-10mM*1 mL in DMSO
Indacaterol
312753-06-3 99.98%
10mM*1 mL in DMSO
¥1430 2024-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2320-25mg
Indacaterol
312753-06-3 100%
25mg
¥ 669 2023-09-07

Indacaterol Métodos de producción

Indacaterol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:312753-06-3)Indacaterol
A846412
Pureza:99%/99%
Cantidad:100mg/500mg
Precio ($):163.0/414.0